3'-Cyclopropyl-1',1'-difluoro-spiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane]
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Overview
Description
3’-Cyclopropyl-1’,1’-difluoro-spiro[8-azabicyclo[3.2.1]octane-3,2’-cyclopropane] is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Cyclopropyl-1’,1’-difluoro-spiro[8-azabicyclo[3.2.1]octane-3,2’-cyclopropane] involves multiple steps, starting from readily available precursors. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound . The reaction conditions typically involve the use of chiral catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3’-Cyclopropyl-1’,1’-difluoro-spiro[8-azabicyclo[3.2.1]octane-3,2’-cyclopropane] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3’-Cyclopropyl-1’,1’-difluoro-spiro[8-azabicyclo[3.2.1]octane-3,2’-cyclopropane] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Cyclopropyl-1’,1’-difluoro-spiro[8-azabicyclo[3.2.1]octane-3,2’-cyclopropane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2’-Cyclopropyl-3’,3’-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride
- Spiro[cyclopropane-1,2’-steroids]
Uniqueness
3’-Cyclopropyl-1’,1’-difluoro-spiro[8-azabicyclo[3.2.1]octane-3,2’-cyclopropane] stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H17F2N |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3'-cyclopropyl-1',1'-difluorospiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane] |
InChI |
InChI=1S/C12H17F2N/c13-12(14)10(7-1-2-7)11(12)5-8-3-4-9(6-11)15-8/h7-10,15H,1-6H2 |
InChI Key |
LKMSTHYMPPIPTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C3(C2(F)F)CC4CCC(C3)N4 |
Origin of Product |
United States |
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